molecular formula C21H22N2O4 B5038779 Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate

Cat. No.: B5038779
M. Wt: 366.4 g/mol
InChI Key: PAJXYSYWHDMKNR-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate is a complex organic compound featuring a pyrrolidine ring substituted with a phenylethylamino group and an ethyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl acetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{2,5-dioxo-3-[N-(2-phenylethyl)(4-methylbenzene)sulfonamido]pyrrolidin-1-yl}benzoate
  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a phenylethylamino group and an ethyl benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-(2-phenylethylamino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-27-21(26)16-8-10-17(11-9-16)23-19(24)14-18(20(23)25)22-13-12-15-6-4-3-5-7-15/h3-11,18,22H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXYSYWHDMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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